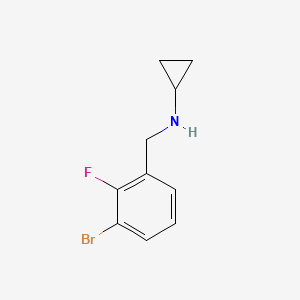

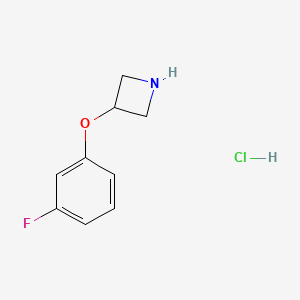

3-(3-Fluorophenoxy)azetidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

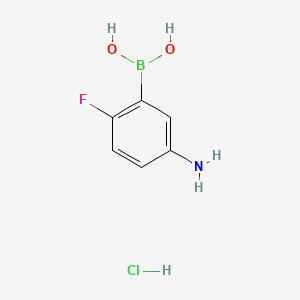

“3-(3-Fluorophenoxy)azetidine hydrochloride” is a chemical compound with the CAS Number: 1236861-75-8 . It has a molecular weight of 203.64 and its IUPAC name is this compound . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H10FNO.ClH/c10-7-2-1-3-8(4-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a melting point of 104-106 degrees Celsius .科学的研究の応用

Azetidine Synthesis and Derivatization

Azetidines, including 3-(3-Fluorophenoxy)azetidine hydrochloride, are valuable motifs that readily access underexplored chemical space for drug discovery. The synthesis of 3,3-Diarylazetidines, for example, can be achieved in high yield from N-Cbz azetidinols in a calcium(II)-catalyzed Friedel-Crafts alkylation of (hetero)aromatics and phenols. This process, including complex phenols such as β-estradiol, highlights the versatility of azetidines for derivatization into drug-like compounds through modifications at the azetidine nitrogen and the aromatic groups. The N-Cbz group is crucial for this reactivity, providing stabilization of an intermediate carbocation on the four-membered ring (Denis et al., 2018).

Antioxidant Activity

Additionally, azetidines derived from phenyl urea derivatives, including Schiff bases and azetidines, have been characterized and evaluated for their in-vitro antioxidant potentials. This research underscores the medicinal and chemical significance of azetidines, demonstrating their moderate to significant antioxidant effects compared to ascorbic acid, thus providing a foundation for further exploration into their potential as medicinal agents (Nagavolu et al., 2017).

Fluorocyclization for Heterocycle Construction

The first example of applying the fluorocyclization strategy to construct four-membered heterocycles, including oxetanes and azetidines, has been realized. This method showcases the role of electron-donating groups in polarizing the C═C double bond and facilitating the cyclization process, verified by both DFT and experimental studies. Such advancements in synthetic methodologies expand the toolbox for creating functionally rich and structurally diverse azetidines and their fluorinated derivatives, including this compound (Zhang et al., 2021).

Safety and Hazards

特性

IUPAC Name |

3-(3-fluorophenoxy)azetidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO.ClH/c10-7-2-1-3-8(4-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEPGMVEGMNWEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC(=CC=C2)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Fluorophenyl)carbonyl]benzonitrile](/img/structure/B566721.png)